molecular formula C10H12INO2 B15246188 (S)-2-amino-3-(3-iodo-2-methylphenyl)propanoicacidhydrochloride

(S)-2-amino-3-(3-iodo-2-methylphenyl)propanoicacidhydrochloride

Cat. No.: B15246188
M. Wt: 305.11 g/mol
InChI Key: FECGCCVKXHJSQO-VIFPVBQESA-N
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Description

(S)-2-amino-3-(3-iodo-2-methylphenyl)propanoicacidhydrochloride is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of an amino group, an iodo-substituted aromatic ring, and a propanoic acid moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-amino-3-(3-iodo-2-methylphenyl)propanoicacidhydrochloride typically involves the following steps:

    Iodination: The introduction of an iodine atom into the aromatic ring. This can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

    Amination: The introduction of the amino group. This step often involves the use of ammonia or an amine derivative under suitable conditions.

    Formation of the Propanoic Acid Moiety: This can be achieved through various methods, including the use of Grignard reagents or other carboxylation reactions.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-2-amino-3-(3-iodo-2-methylphenyl)propanoicacidhydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The iodo group can be reduced to a hydrogen atom, resulting in the formation of a methylphenyl derivative.

    Substitution: The iodo group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as sodium hydroxide, ammonia, or alkyl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may yield methylphenyl derivatives.

Scientific Research Applications

(S)-2-amino-3-(3-iodo-2-methylphenyl)propanoicacidhydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-amino-3-(3-iodo-2-methylphenyl)propanoicacidhydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodo group can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-2-amino-3-(3-iodo-2-methylphenyl)propanoicacidhydrochloride: The enantiomer of the compound, which may have different biological activities.

    3-iodo-2-methylphenylacetic acid: A related compound with a similar aromatic structure but lacking the amino group and propanoic acid moiety.

    3-iodo-2-methylphenylmethanol: Another related compound with a hydroxyl group instead of the amino and propanoic acid groups.

Uniqueness

(S)-2-amino-3-(3-iodo-2-methylphenyl)propanoicacidhydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to form multiple types of interactions makes it a versatile compound for various applications.

Properties

Molecular Formula

C10H12INO2

Molecular Weight

305.11 g/mol

IUPAC Name

(2S)-2-amino-3-(3-iodo-2-methylphenyl)propanoic acid

InChI

InChI=1S/C10H12INO2/c1-6-7(3-2-4-8(6)11)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14)/t9-/m0/s1

InChI Key

FECGCCVKXHJSQO-VIFPVBQESA-N

Isomeric SMILES

CC1=C(C=CC=C1I)C[C@@H](C(=O)O)N

Canonical SMILES

CC1=C(C=CC=C1I)CC(C(=O)O)N

Origin of Product

United States

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